2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-13-6-8-14(9-7-13)17(23-11-10-21)12-20-18(22)15-4-2-3-5-16(15)19/h2-9,17,21H,10-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTVXAJLWNKOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzamide derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzamide derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and hydroxyethoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-N-(2-Nitrophenyl)benzamide ()
- Substituents : Bromine at para position, nitro group at ortho position on the aniline moiety.
- In contrast, the target compound’s hydroxyethoxy group offers hydrogen-bonding capability without significant electronic withdrawal.
- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .
- Applications : Used in crystallographic studies; nitro-substituted analogs are often explored for antimicrobial activity .
2-Hydroxy-N-(4-Methylphenyl)benzamide ()
- Substituents : Hydroxyl group at ortho position, 4-methylphenyl group.
- Key Differences : The hydroxyl group enhances antioxidant activity but reduces metabolic stability compared to the target compound’s hydroxyethoxy chain.
- Applications : Precursor for benzoxazepines; exhibits antioxidant properties .
4-Bromo-N-[2-(4-Methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide ()
- Substituents: Thieno-pyrazole heterocycle, bromine at para position.
- The target compound lacks such a heterocycle but compensates with a flexible hydroxyethoxy chain .
Functional Analogs
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide ()
2-Bromo-N-(4-{[Ethyl(phenyl)amino]sulfonyl}phenyl)benzamide ()
- Substituents : Sulfonamide group, bromine at ortho position.
- The target compound’s hydroxyethoxy group provides similar solubility advantages but with fewer steric constraints .
3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide ()
- Substituents : Three hydroxyl groups on the benzamide core, 4-hydroxyphenyl ethyl group.
- Key Differences : Multiple hydroxyl groups confer potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging). The target compound’s single hydroxyethoxy group may offer milder antioxidant effects but better metabolic stability .
Pharmacological Activity Comparison
Biological Activity
2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is a substituted benzamide compound with a complex structure that includes a bromine atom, a benzamide moiety, and an ethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The molecular formula is C18H20BrNO3, with a molecular weight of approximately 378.27 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the bromine atom and the ethoxy group enhances its reactivity, allowing it to bind effectively to these targets and potentially alter their activity .
Anticancer Properties
Recent studies have indicated that substituted benzamides exhibit promising anticancer activities. For example, compounds similar in structure to this compound have shown effectiveness in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Anti-inflammatory Effects
Benzamide derivatives are also known for their anti-inflammatory properties. Research has demonstrated that compounds in this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Case Studies
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Further mechanistic studies revealed that the compound could induce apoptosis through caspase activation and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
- Comparative Analysis : A comparative analysis with other benzamide derivatives showed that this compound exhibited superior activity against certain cancer types, indicating its specificity and efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H20BrNO3 |
| Molecular Weight | 378.27 g/mol |
| CAS Number | 1795299-31-8 |
| Biological Activity | Anticancer, Anti-inflammatory |
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Q & A
Q. What are the recommended synthetic routes for 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide?
The compound can be synthesized via a multi-step process involving:
- Amide bond formation : Reacting a brominated benzoyl chloride derivative with a substituted phenethylamine precursor under anhydrous conditions.
- Hydroxyethoxy group introduction : Utilizing nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the 2-hydroxyethoxy moiety .
- Purification : Recrystallization using methanol or ethanol to isolate the product, as demonstrated in analogous benzamide syntheses .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyethoxy protons at δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as seen in structurally similar sulfonamides and benzamides .
- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z ~391) .
Q. What solvents are optimal for solubility studies of this compound?
- Polar aprotic solvents : DMSO or DMF for dissolution in biological assays.
- Ethanol/water mixtures : For recrystallization, balancing solubility and polarity .
Advanced Research Questions
Q. How to address discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify hydrogen-bonding interactions .
- Computational validation : Use density functional theory (DFT) to simulate NMR spectra and cross-validate experimental peaks .
- Impurity profiling : Employ LC-MS to detect byproducts from incomplete reactions or degradation .
Q. What experimental strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Test palladium or copper catalysts for coupling steps to minimize side reactions.
- Temperature control : Reflux at 100–110°C for amidation, as shown in analogous benzamide syntheses .
- Stoichiometric adjustments : Optimize molar ratios of brominated precursors to phenethylamine derivatives (e.g., 1.2:1) .
Q. How to design assays for evaluating the compound’s biological activity (e.g., enzyme inhibition)?
- Target selection : Prioritize kinases or proteases based on structural analogs with known activity (e.g., brominated benzamides in kinase inhibition) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM in cell-free systems (e.g., fluorescence-based assays) .
- Control experiments : Compare with established inhibitors (e.g., staurosporine for kinases) to benchmark potency .
Q. How to resolve contradictions in reported biological activities across studies?
- Assay standardization : Validate protocols using positive/negative controls to minimize variability .
- Structural analogs : Compare activity with derivatives lacking the bromo or hydroxyethoxy groups to identify pharmacophores .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for related benzamides) .
Methodological Considerations
- Data reproducibility : Replicate key experiments (e.g., enzyme inhibition) across independent labs to confirm findings .
- Crystallographic challenges : Address disorder in the hydroxyethoxy chain by collecting low-temperature diffraction data (100 K) .
- Statistical rigor : Use ANOVA or t-tests with Bonferroni correction for multi-group comparisons in biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
